Fmoc-Arg(Pbf)-Gly-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

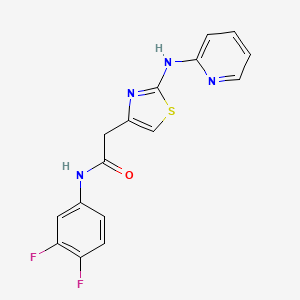

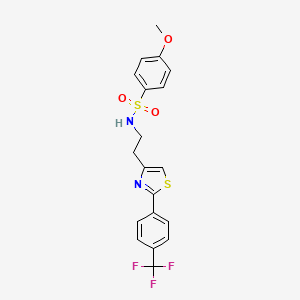

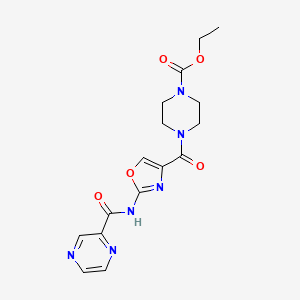

“Fmoc-Arg(Pbf)-Gly-OH” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .

Synthesis Analysis

A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . The strategy involves in situ activation, where Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP are added to peptidyl-resin, allowed to reach 45 °C, then half the DIC is added and left for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .Molecular Structure Analysis

The molecular formula of Fmoc-Arg(Pbf)-Gly-OH is C34H40N4O7S . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .Chemical Reactions Analysis

The cornerstone of the strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at 45 °C is to carry out in situ activation . This involves adding Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP to peptidyl-resin, allowing it to reach 45 °C, then adding half the DIC and leaving it for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Arg(Pbf)-Gly-OH include a molecular weight of 648.77 g/mol . It is a solid substance that is clearly soluble in DMSO .科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-Gly-OH serves as a building block in SPPS, a widely used method for constructing peptides. The Fmoc group allows stepwise peptide elongation, while the Pbf group protects the arginine side chain. Researchers can incorporate Fmoc-Arg(Pbf)-Gly-OH into peptide sequences, enabling the synthesis of custom peptides for biological studies, drug development, and protein engineering .

Drug Discovery and Development

Peptides play a crucial role in drug discovery due to their specificity and low toxicity. Fmoc-Arg(Pbf)-Gly-OH contributes to the design of peptide-based drugs targeting various diseases, including cancer, infectious diseases, and metabolic disorders. Researchers can modify the peptide sequence by incorporating Fmoc-Arg(Pbf)-Gly-OH to enhance binding affinity, stability, and selectivity .

Biochemical Studies

Fmoc-Arg(Pbf)-Gly-OH is valuable for investigating protein-protein interactions, enzyme kinetics, and cellular signaling pathways. By incorporating this derivative into peptides, researchers can probe arginine-rich regions in proteins, study post-translational modifications, and explore protein function .

Peptide Mimetics and Foldamers

Researchers use Fmoc-Arg(Pbf)-Gly-OH to design peptide mimetics and foldamers—artificial structures that mimic peptide secondary structures. These molecules have applications in drug design, materials science, and nanotechnology. By modifying the peptide backbone, scientists create novel structures with specific properties .

Chemical Biology and Proteomics

Fmoc-Arg(Pbf)-Gly-OH contributes to chemical biology studies by enabling the synthesis of peptide probes. These probes can selectively label proteins, study protein localization, and investigate protein function. In proteomics, Fmoc-Arg(Pbf)-Gly-OH aids in peptide identification and quantification using mass spectrometry .

Peptide Vaccines and Immunotherapy

Peptide-based vaccines hold promise for cancer immunotherapy. Fmoc-Arg(Pbf)-Gly-OH can be incorporated into tumor-specific peptides to stimulate immune responses against cancer cells. These personalized vaccines may enhance antitumor immunity and improve patient outcomes .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWAYVRPZYYLAX-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Pbf)-Gly-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)

![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)

![(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide](/img/structure/B2656019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)